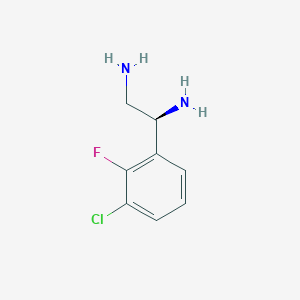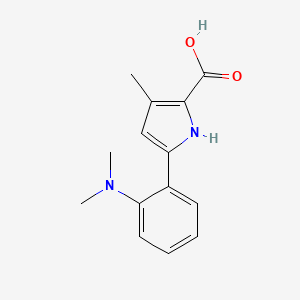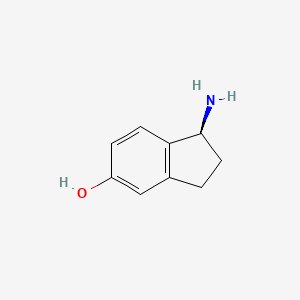
2-Iodo-3-nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-nitrothiophene is an organic compound with the molecular formula C₄H₂INO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of iodine and nitro functional groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-Iodo-3-nitrothiophene typically involves the iodination and nitration of thiophene derivatives. One common method includes the reaction of thiophene with iodine and nitric acid under controlled conditions. The process involves the following steps :
Iodination: Thiophene is reacted with iodine in the presence of an oxidizing agent such as mercuric oxide to form 2-iodothiophene.
Nitration: The 2-iodothiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Iodo-3-nitrothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions, particularly at the 5-position of the thiophene ring.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions, forming various substituted thiophenes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Iodo-3-nitrothiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Iodo-3-nitrothiophene largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the context in which it is used.
Comparaison Avec Des Composés Similaires
2-Iodo-3-nitrothiophene can be compared with other thiophene derivatives such as:
2-Bromo-3-nitrothiophene: Similar in structure but with a bromine atom instead of iodine, it exhibits different reactivity and physical properties.
2-Iodo-5-nitrothiophene: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
Propriétés
Numéro CAS |
57800-78-9 |
|---|---|
Formule moléculaire |
C4H2INO2S |
Poids moléculaire |
255.04 g/mol |
Nom IUPAC |
2-iodo-3-nitrothiophene |
InChI |
InChI=1S/C4H2INO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H |
Clé InChI |
OVJYBZSLYUCLIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)





![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
